1-(bromodifluoromethyl)-2-fluorobenzene

Medicinal Chemistry Cross-Coupling Fluorinated Building Blocks

1-(Bromodifluoromethyl)-2-fluorobenzene (CAS 2305255-13-2) is a fluorinated aromatic building block belonging to the class of bromodifluoromethyl arenes. With the molecular formula C₇H₄BrF₃ and a molecular weight of 225.01 g/mol, the compound features a bromodifluoromethyl (CF₂Br) group ortho to a ring-fluorine substituent on a benzene scaffold.

Molecular Formula C7H4BrF3
Molecular Weight 225.008
CAS No. 2305255-13-2
Cat. No. B2844103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(bromodifluoromethyl)-2-fluorobenzene
CAS2305255-13-2
Molecular FormulaC7H4BrF3
Molecular Weight225.008
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(F)(F)Br)F
InChIInChI=1S/C7H4BrF3/c8-7(10,11)5-3-1-2-4-6(5)9/h1-4H
InChIKeyZRMXLUIJWPQWMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(Bromodifluoromethyl)-2-fluorobenzene (CAS 2305255-13-2) Procurement Guide: Class and Core Characteristics


1-(Bromodifluoromethyl)-2-fluorobenzene (CAS 2305255-13-2) is a fluorinated aromatic building block belonging to the class of bromodifluoromethyl arenes . With the molecular formula C₇H₄BrF₃ and a molecular weight of 225.01 g/mol, the compound features a bromodifluoromethyl (CF₂Br) group ortho to a ring-fluorine substituent on a benzene scaffold . The CF₂Br moiety serves as a bifunctional synthetic handle: the C–Br bond can undergo substitution or cross-coupling reactions, while the CF₂ unit constitutes a direct source of the difluoromethylene motif [1]. The compound is typically supplied at 95% purity and is categorized as a difluoromethylation agent .

1-(Bromodifluoromethyl)-2-fluorobenzene (CAS 2305255-13-2): Why In-Class Compounds Cannot Be Simply Interchanged


Bromodifluoromethyl arenes are not a homogeneous functional class; substitution patterns on the aromatic ring and the nature of the CF₂Br group's activation profoundly affect synthetic utility. The ortho-fluorine in 1-(bromodifluoromethyl)-2-fluorobenzene introduces a sterically and electronically distinct environment relative to meta-, para-, or non-fluorinated analogs . Furthermore, the CF₂Br group itself represents a fundamentally different reactive species compared to CF₂H (difluoromethyl), CF₃ (trifluoromethyl), or CF₂Cl (chlorodifluoromethyl) analogs [1]. Unlike many commercial bromodifluoromethylation reagents that function as in situ radical or carbene precursors, this compound presents a pre-installed CF₂Br handle that can serve either as a substrate for direct cross-coupling or as a stable building block for multi-step elaboration [2]. Procurement decisions based solely on the presence of a CF₂Br group, without accounting for these regio- and chemo-specific properties, lead to synthetic failure or suboptimal yield.

1-(Bromodifluoromethyl)-2-fluorobenzene (CAS 2305255-13-2): Product-Specific Quantitative Evidence for Scientific Selection


Ortho-Fluorine Substitution Alters Steric and Electronic Profile for Cross-Coupling vs. Meta/Non-Fluorinated Analogs

The ortho-fluorine substituent in 1-(bromodifluoromethyl)-2-fluorobenzene creates a distinct steric environment adjacent to the CF₂Br group compared to meta-fluorinated (CAS 749932-19-2) or non-fluorinated bromodifluoromethylbenzene (CAS 83170-17-6). This ortho-substitution pattern restricts rotational freedom around the C–CF₂Br bond and alters the electronics of the benzylic position, which can influence transition-metal-catalyzed coupling efficiency .

Medicinal Chemistry Cross-Coupling Fluorinated Building Blocks

Bifunctional CF₂Br Group Enables Both Radical and Nucleophilic Substitution Pathways Not Available with CF₂H Analogs

The bromodifluoromethyl (CF₂Br) group in 1-(bromodifluoromethyl)-2-fluorobenzene contains a C–Br bond that is susceptible to homolytic cleavage under photoredox or thermal conditions, generating a difluoromethyl radical intermediate [1]. In contrast, the corresponding CF₂H (difluoromethyl) analog lacks this radical-generation pathway and requires alternative, often less atom-economical, difluoromethylation reagents [2]. The CF₂Br group thus offers orthogonal reactivity: it can serve as a radical precursor for C–H functionalization or participate in nucleophilic substitution with amines/alkoxides, whereas CF₂H compounds cannot initiate radical processes via halogen abstraction.

Radical Chemistry Difluoromethylation Synthetic Methodology

Pre-Installed Aryl-CF₂Br Scaffold Eliminates Need for Separate Bromodifluoromethylation Step in Target Molecule Assembly

1-(Bromodifluoromethyl)-2-fluorobenzene provides a complete aryl-CF₂Br scaffold ready for further elaboration. In contrast, the use of bromodifluoromethylation reagents (e.g., diethyl (bromodifluoromethyl)phosphonate, bromodifluoromethyl sulfonium ylides, or TMSCF₂Br) requires an additional reaction step to install the CF₂Br unit onto an existing arene [1][2]. In a palladium-catalyzed heteroaryldifluoromethylation protocol, bromodifluoromethylated heteroarenes served as coupling partners with organoborons, yielding aryl(heteroaryl)difluoromethanes in a single transformation—a route that would be inaccessible using a non-brominated CF₂H arene and a separate brominating reagent without additional steps [3].

Medicinal Chemistry Late-Stage Functionalization Building Block

Bromodifluoromethyl Group Offers Superior Lipophilicity Modulation and Metabolic Stability vs. CF₂H and CF₃ Analogs

The CF₂Br group provides an intermediate lipophilicity profile and unique metabolic handling compared to CF₂H (difluoromethyl) and CF₃ (trifluoromethyl) substituents [1]. Literature on chloro- and bromodifluoromethyl groups indicates they offer complementary properties to other fluorinated substituents in modulating biological functionality and provide versatile synthetic handles for postfunctionalization [2]. The C–Br bond in the CF₂Br moiety can undergo metabolic debromination or serve as a site for further derivatization, whereas CF₃ groups are metabolically inert and CF₂H groups undergo oxidative defluorination. Quantitative lipophilicity differences: CF₂Br adds approximately 0.5–0.8 logP units compared to CF₂H, and 0.2–0.4 logP units less than CF₃, depending on molecular context.

Drug Discovery Pharmacokinetics ADME

1-(Bromodifluoromethyl)-2-fluorobenzene (CAS 2305255-13-2): Validated Research and Industrial Application Scenarios


Medicinal Chemistry: Synthesis of Aryl(Heteroaryl)difluoromethane-Containing Drug Candidates

1-(Bromodifluoromethyl)-2-fluorobenzene serves as a direct coupling partner in palladium-catalyzed cross-coupling reactions with organoborons, enabling the efficient construction of aryl(heteroaryl)difluoromethane scaffolds—a privileged motif in kinase inhibitors and other therapeutic classes [1]. The pre-installed CF₂Br group eliminates the need for a separate bromodifluoromethylation step, accelerating SAR exploration [2].

Radical-Mediated C–H Functionalization for Late-Stage Diversification

The C–Br bond in the CF₂Br group can be homolytically cleaved under photoredox conditions to generate a difluoromethyl radical intermediate [3]. This property enables the compound to participate in radical C–H functionalization and difunctionalization reactions, providing a route to diverse difluoromethylated architectures without requiring separate radical precursor reagents [4].

Agrochemical Intermediate: Fluorinated Aryl Building Block for Pesticide and Herbicide Development

Bromodifluoromethyl arenes are recognized as valuable intermediates in agrochemical synthesis due to the favorable properties imparted by fluorine substitution (enhanced metabolic stability, altered lipophilicity) . 1-(Bromodifluoromethyl)-2-fluorobenzene provides a bifunctional handle—both C–Br substitution and fluorine-mediated bioisosterism—that is applicable to the development of novel crop protection agents .

Materials Science: Precursor to Fluorinated Polymers and Low-Dielectric Materials

Halogenated aromatics containing bromodifluoromethyl groups, such as 1,4-bis(bromodifluoromethyl)tetrafluorobenzene, have been disclosed as potent monomers for low-dielectric constant materials [5]. While 1-(bromodifluoromethyl)-2-fluorobenzene is not a bis-functional monomer, its CF₂Br group can participate in polycondensation reactions, making it a potential comonomer or precursor for fluorinated polymer synthesis [6].

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